molecular formula C18H15BrN2O2 B15005625 N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B15005625
M. Wt: 371.2 g/mol
InChI Key: BHZRLZFALJHWOP-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Bromination: The starting material, 2,6-dimethylaniline, undergoes bromination to introduce a bromine atom at the para position.

    Acylation: The brominated product is then acylated with an appropriate acyl chloride to form the corresponding amide.

    Indole Coupling: The final step involves coupling the acylated product with indole-3-carboxaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, while the brominated aromatic ring may enhance binding affinity. These interactions can modulate cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(4-fluoro-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(4-methyl-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the brominated aromatic ring and the indole moiety also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C18H15BrN2O2/c1-10-7-12(19)8-11(2)16(10)21-18(23)17(22)14-9-20-15-6-4-3-5-13(14)15/h3-9,20H,1-2H3,(H,21,23)

InChI Key

BHZRLZFALJHWOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(=O)C2=CNC3=CC=CC=C32)C)Br

Origin of Product

United States

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